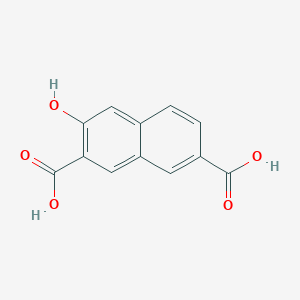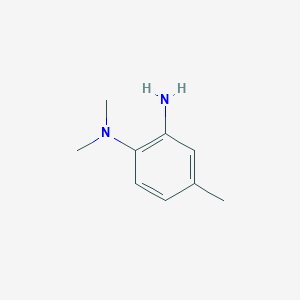
N1,N1,4-Trimethylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N1,N1,4-Trimethylbenzene-1,2-diamine often involves condensation reactions and polycondensation processes. For example, the synthesis of related compounds has been achieved through condensation of diamines with various reagents under controlled conditions, leading to the formation of phosphazene and polyamide-imide derivatives (Ilter et al., 2004); (Yang & Wei, 2001).
Molecular Structure Analysis
The molecular structure of N1,N1,4-Trimethylbenzene-1,2-diamine and similar compounds has been examined using techniques like FTIR, NMR, and X-ray crystallography. These studies have highlighted the importance of molecular geometry and the presence of stereogenic centers, which can influence the compound's physical and chemical properties (Ilter et al., 2004).
Chemical Reactions and Properties
N1,N1,4-Trimethylbenzene-1,2-diamine is involved in various chemical reactions, including condensation and substitution reactions. The reactivity of similar compounds has been explored in studies demonstrating how different groups attached to the benzene ring influence the reaction outcomes and the stability of the resulting compounds (Yang et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and crystallinity, of compounds similar to N1,N1,4-Trimethylbenzene-1,2-diamine are crucial for their potential applications. Research has shown that the introduction of certain functional groups can significantly affect these properties, leading to materials with desirable characteristics (Yang & Wei, 2001).
Chemical Properties Analysis
The chemical properties of N1,N1,4-Trimethylbenzene-1,2-diamine derivatives, such as reactivity towards different chemical reagents and stability under various conditions, have been a subject of study. These investigations help in understanding the potential applications of these compounds in different fields, including materials science and pharmaceuticals (Yang et al., 1998).
Applications De Recherche Scientifique
Metabolism and Toxicology
Metabolic Pathways and Toxicity : Studies have explored the metabolic pathways of trimethylbenzenes and their potential toxic effects. For example, research on the metabolism of durene (1,2,4,5-tetramethylbenzene) in rats found that the compound is primarily excreted in the urine, with significant metabolism occurring in the liver, kidneys, and adrenal glands. This indicates the body's ability to process and eliminate complex organic compounds, which could be relevant when studying the metabolic pathways of N1,N1,4-Trimethylbenzene-1,2-diamine (Ligocka, Sapota, & Rydzyński, 2000).
Neurotoxic Effects : The neurotoxic effects of trimethylbenzene compounds have been studied, indicating potential research applications in neurotoxicology and environmental health. For instance, exposure to pseudocumene (1,2,4-trimethylbenzene) in rats showed long-lasting disturbances in central nervous system functions, which could be relevant for understanding the neurotoxic potential of structurally related compounds like N1,N1,4-Trimethylbenzene-1,2-diamine (Gralewicz, Wiaderna, & Tomas, 1997).
Environmental Impact and Health Risks
Environmental Contamination : Trimethylbenzenes are known for their use in industrial applications, leading to environmental contamination. Research into the environmental impact and health risks associated with these compounds can shed light on the potential hazards and necessary precautions when working with N1,N1,4-Trimethylbenzene-1,2-diamine and similar chemicals (Tsujimoto et al., 2005).
Carcinogenicity Studies : Long-term experimental carcinogenicity studies of gasoline and related compounds, including trimethylbenzenes, have shown that these substances can increase the number of malignant tumors in rats. Such studies are crucial for understanding the carcinogenic potential of industrial chemicals and could be applicable to N1,N1,4-Trimethylbenzene-1,2-diamine (Maltoni, Ciliberti, Pinto, Soffritti, Belpoggi, & Menarini, 1997).
Safety And Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHFCKSOJIZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,4-Trimethylbenzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




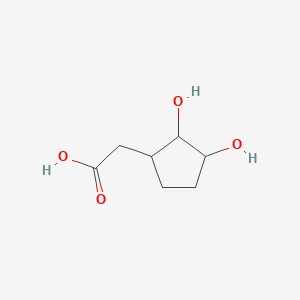


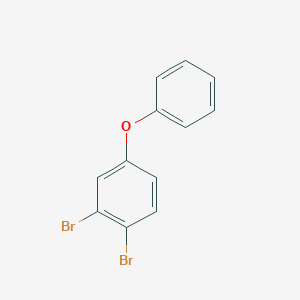


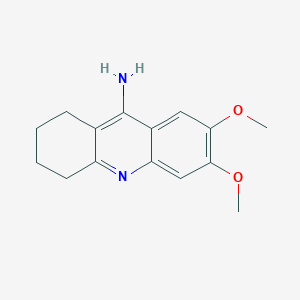
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)


